

Hexanoylglycine-d2 supplier and certificate of analysis

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Compound of Interest

Compound Name: Hexanoylglycine-d2

Cat. No.: B12432163

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Hexanoylglycine-d2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **Hexanoylglycine-d2** serves as a critical internal standard for the accurate quantification of Hexanoylglycine. This deuterated analog is instrumental in the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Hexanoylglycine is an acyl glycine that is normally a minor metabolite of fatty acids. However, in individuals with MCAD deficiency, a genetic disorder that impairs the body's ability to break down medium-chain fatty acids, levels of hexanoylglycine in the urine are significantly elevated. [1][2] The use of a stable isotope-labeled internal standard like **Hexanoylglycine-d2** is essential for correcting for matrix effects and variations in sample preparation and analysis, thereby ensuring the precision and accuracy of diagnostic tests.[1]

Supplier and Certificate of Analysis

Hexanoylglycine-d2 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While a comprehensive Certificate of Analysis (CoA) is typically provided with purchase, the following table summarizes key specifications commonly reported by suppliers.

Parameter	Specification	Supplier Examples
Chemical Formula	C ₈ H ₁₃ D ₂ NO ₃	BOC Sciences, LGC Standards, CDN Isotopes
Molecular Weight	175.22 g/mol	BOC Sciences, LGC Standards, CDN Isotopes
CAS Number	1256842-52-0	BOC Sciences, LGC Standards, CDN Isotopes
Purity (by HPLC)	≥95%	BOC Sciences
Isotopic Enrichment (atom % D)	≥98%	BOC Sciences, CDN Isotopes
Appearance	Crystalline solid	Cayman Chemical (for unlabeled)
Storage	-20°C	Cayman Chemical (for unlabeled)

Experimental Protocols

The gold standard for the quantification of Hexanoylglycine in biological matrices is stable isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of urinary Hexanoylglycine using **Hexanoylglycine-d2** as an internal standard.

1. Sample Preparation:

- A known amount of **Hexanoylglycine-d2** internal standard is spiked into a urine sample.
- The sample is acidified, and the organic acids, including Hexanoylglycine, are extracted using a solid-phase extraction (SPE) cartridge.
- The extracted analytes are then eluted and dried under a stream of nitrogen.

2. Derivatization:

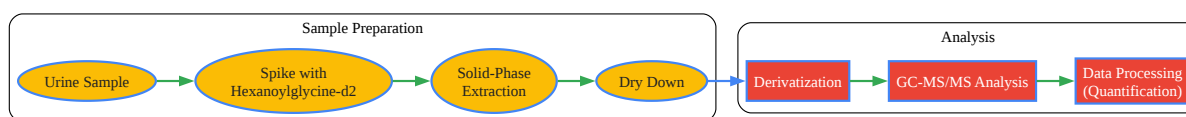
- To improve chromatographic separation and mass spectrometric detection, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. GC-MS/MS Analysis:

- The derivatized sample is injected into a gas chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).
- The GC separates the analytes based on their boiling points and interactions with the column stationary phase.
- The MS/MS is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both endogenous Hexanoylglycine and the **Hexanoylglycine-d2** internal standard.

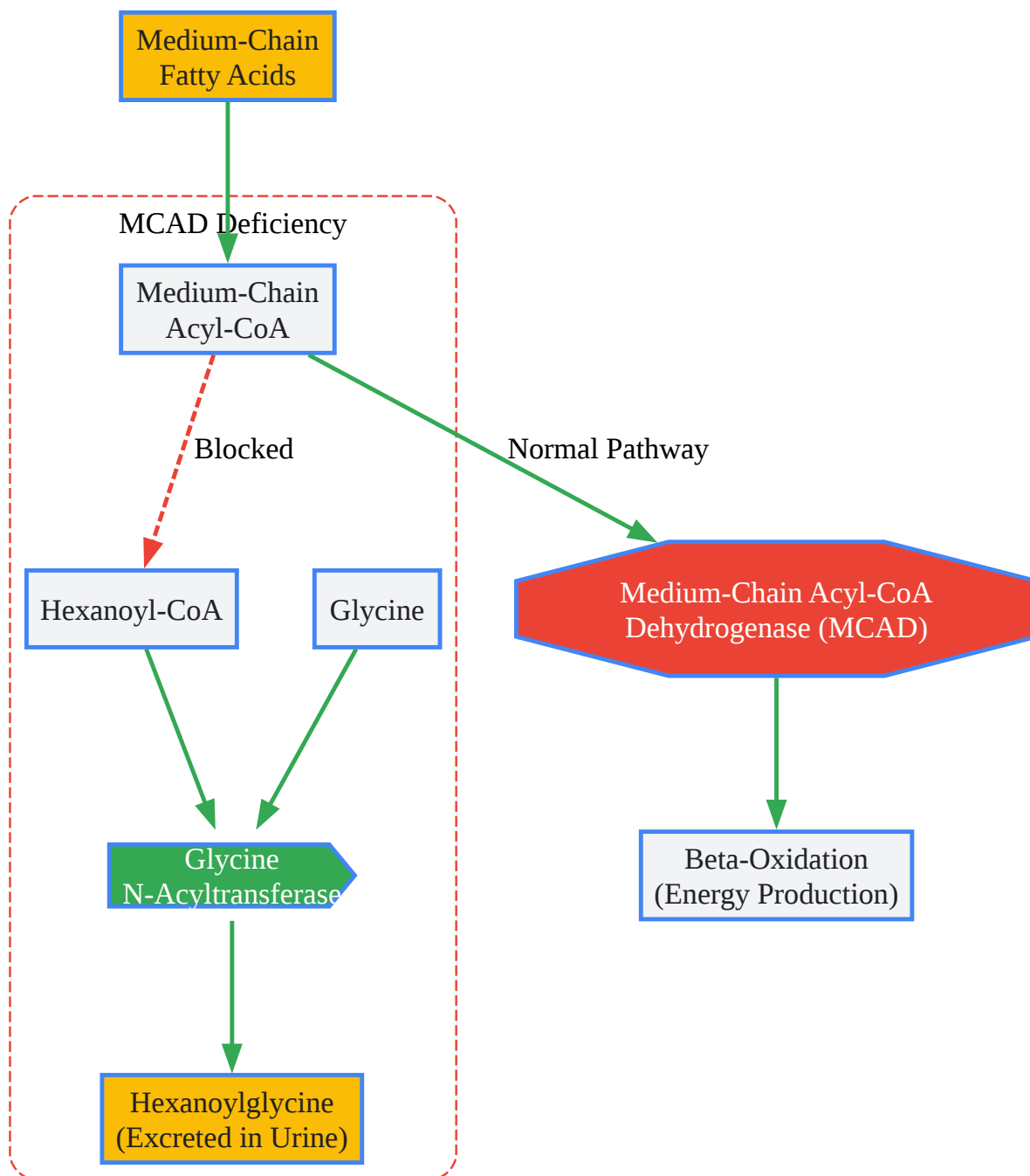
Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biochemical context, the following diagrams are provided.



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Figure 1: Experimental workflow for the quantification of urinary Hexanoylglycine using a stable isotope dilution method.



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Figure 2: Simplified metabolic pathway illustrating the formation of Hexanoylglycine in MCAD deficiency.

Conclusion

Hexanoylglycine-d2 is an indispensable tool for clinical and research laboratories involved in the study of fatty acid metabolism and the diagnosis of MCAD deficiency. Its use in stable isotope dilution mass spectrometry allows for highly accurate and reliable quantification of its unlabeled counterpart, facilitating early diagnosis and intervention for this serious metabolic disorder. The methodologies and pathways outlined in this guide provide a foundational understanding for professionals working in this critical area of medical science.

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References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
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